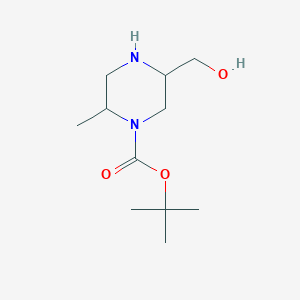

Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Description

Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at position 5, and a methyl group at position 2. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol . The compound exists in stereoisomeric forms, including (2R,5R) and (2R,5S) configurations, as indicated by CAS numbers 1403898-64-5 and 2375423-99-5, respectively . It is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for introducing chiral piperazine motifs into larger molecules. The compound requires refrigeration (2–8°C) and inert atmosphere storage to maintain stability .

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHKRKFPKUAHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperazine Nitrogen with tert-Butyl Carbamate

A common step in the preparation is the protection of the piperazine nitrogen atoms by reaction with tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction is typically carried out in methanol or tetrahydrofuran (THF) solvent systems under controlled temperatures to preserve stereochemistry.

| Parameter | Details |

|---|---|

| Starting material | (2R,5R)-5-methylpiperazin-2-yl-methanol hydrochloride |

| Base | Triethylamine (3 equivalents or more) |

| Protecting agent | tert-Butyl dicarbonate (2-3 equivalents) |

| Solvent | Methanol or THF |

| Temperature | Initially 0 °C, then warmed to ambient temperature, finally heated to 50 °C for 18 hours |

| Yield | Approximately 75% |

| Notes | Reaction mixture is concentrated, neutralized, extracted, dried, and purified to yield product |

This method ensures the formation of tert-butyl carbamate-protected piperazine with retention of the hydroxymethyl group and methyl substituent on the ring.

Hydroxymethyl Group Introduction and Functionalization

The hydroxymethyl substituent at the 5-position is either preserved from the starting material or introduced by selective functionalization. In some protocols, the hydroxymethyl group is introduced via controlled hydroxymethylation or by using hydroxymethylated piperazine derivatives as starting materials.

Reaction with Benzyl Chloroformate for Further Functionalization

In an advanced step, the compound can be further derivatized by reaction with benzyl chloroformate in the presence of sodium hydroxide in THF-water mixtures at low temperatures (0–10 °C). This reaction forms a benzyl carbamate derivative useful for subsequent synthetic steps.

| Parameter | Details |

|---|---|

| Starting material | tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |

| Base | Sodium hydroxide (1 M aqueous solution) |

| Electrophile | Benzyl chloroformate |

| Solvent | Tetrahydrofuran and water mixture |

| Temperature | 0–10 °C |

| Reaction time | 1–2 hours |

| Yield | Approximately 87% |

| Notes | Reaction performed under inert atmosphere; product purified by column chromatography |

This step is important for selectively protecting the secondary amine and preparing the molecule for further synthetic elaboration.

Hydrolysis and Neutralization Steps

Following protection and functionalization, hydrolysis under basic conditions (NaOH) and subsequent neutralization with hydrochloric acid are commonly employed to remove unwanted protecting groups or to adjust the pH for extraction and purification.

| Parameter | Details |

|---|---|

| Hydrolysis agent | Sodium hydroxide solution (aqueous) |

| Temperature | 100 °C for 18 hours |

| Neutralization | 1 M Hydrochloric acid to pH 9 |

| Extraction solvent | Chloroform |

| Purification | Drying over sodium sulfate, filtration, concentration, and vacuum drying |

| Yield | Approximately 75% |

This step ensures the isolation of the desired tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate as a colorless solid with high purity.

Summary Table of Key Preparation Data

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrogen protection | tert-Butyl dicarbonate, triethylamine, MeOH or THF | 0 °C to 50 °C | 18 hours | 75 | Maintains stereochemistry |

| Benzyl chloroformate reaction | Benzyl chloroformate, NaOH, THF-water | 0–10 °C | 1–2 hours | 87 | Inert atmosphere, column chromatography |

| Hydrolysis & neutralization | NaOH aqueous, HCl neutralization, chloroform extraction | 100 °C | 18 hours | 75 | Final purification step |

Research Perspectives and Applications

The preparation methods described are validated by multiple research groups focusing on the synthesis of piperazine derivatives with pharmaceutical relevance. The use of tert-butyl carbamate protecting groups is widespread due to their stability and ease of removal. The stereochemical control during synthesis is critical for biological activity, and the mild reaction conditions prevent racemization.

This compound serves as a building block in the synthesis of bioactive molecules, including antiviral and antibiotic agents, fluorescent probes, and other pharmaceutical intermediates. The high yields and reproducibility of these methods make them suitable for scale-up and industrial application.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form a carboxylic acid (-COOH) under acidic or strongly oxidizing conditions. Common reagents include:

-

Potassium permanganate (KMnO4) in acidic media.

-

Chromium trioxide (CrO3) in controlled environments.

For example, oxidation of the hydroxymethyl group yields tert-butyl 5-(carboxy)-2-methylpiperazine-1-carboxylate , which can be further functionalized for pharmaceutical applications.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-(hydroxymethyl)-2-methylpiperazine carboxylic acid :

-

Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group while retaining the hydroxymethyl substituent.

-

Basic hydrolysis (e.g., NaOH in THF/water) cleaves the ester, forming a carboxylate intermediate .

This reaction is critical for deprotection in multi-step syntheses .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitutions. For example:

-

Benzylation with benzyl chloroformate in THF/NaOH yields 1-benzyl 4-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate (87% yield) .

-

Alkylation with methyl iodide in the presence of a base (e.g., NaH) introduces alkyl chains at the hydroxymethyl position.

Alkylation and Acylation

The secondary amine on the piperazine ring reacts with electrophiles:

-

Alkylation with alkyl halides (e.g., 2-chloro-1-(6-chloro-3,3-dimethylindol-1-yl)ethanone) in THF/TEA forms tertiary amines (75% yield) .

-

Acylation with acetic anhydride or acyl chlorides produces amides under mild conditions.

Experimental Data Table

Key Considerations

-

Steric Effects : The tert-butyl group hinders reactions at the 1-position, directing modifications to the 5-hydroxymethyl group.

-

Stereochemistry : Reactions often retain the (2R,5R) or (2S,5R) configuration, critical for biological activity .

-

Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates for substitutions .

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a piperazine derivative with applications in scientific research, including chemistry, biology, medicine, and industry. Note that some sources refer to similar compounds, such as "(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate," which, while structurally related, is a distinct chemical entity.

Scientific Research Applications

This compound is primarily used for research purposes . It is not intended for human therapeutic or veterinary applications.

Chemistry this compound is an intermediate in synthesizing complex organic molecules and a building block in medicinal chemistry.

Biology The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine It serves as a precursor for developing pharmaceutical agents, particularly those targeting the central nervous system and cardiovascular health. Specifically, research indicates that tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can modulate enzyme activity, making it a candidate for pharmacological exploration in treating central nervous system disorders and cardiovascular diseases.

Industry The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Piperazine Derivatives

Key Observations :

- Steric Effects : The methyl group at position 2 introduces steric hindrance, which may influence reactivity in coupling reactions compared to unsubstituted piperazines .

- Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents increase stability but reduce nucleophilicity, whereas hydroxymethyl is electron-donating .

Key Observations :

- The target compound is synthesized under mild alkaline conditions (0–10°C), avoiding harsh reagents, which contrasts with palladium-catalyzed cross-couplings () or transition-metal-mediated cyclizations () .

- High yields (>85%) are achievable for simple alkylation reactions (e.g., ), whereas fused heterocycles () or stereospecific syntheses () may require multi-step protocols .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a tert-butyl group and a hydroxymethyl substituent. This structure is significant as it influences the compound's biological interactions.

Research indicates that this compound may function through several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to inhibit interactions with Inhibitor of Apoptosis Proteins (IAPs), which are often upregulated in various cancers. By inhibiting IAPs, the compound may promote apoptosis in cancer cells, thereby exerting anti-cancer effects .

- Receptor Binding : It has demonstrated binding affinity to specific receptors, such as the histamine H3 receptor, indicating potential roles in modulating neurotransmission and cognitive functions .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Study 1: Cancer Therapy

In a study focusing on various piperazine derivatives, this compound showed significant cytotoxicity against HeLa and HepG2 cell lines. The mechanism was linked to the compound's ability to induce apoptosis through IAP inhibition, highlighting its potential as an anticancer agent .

Case Study 2: Neurological Effects

Another study evaluated the compound's effects on cognitive function through its action on the H3 receptor. The results indicated that it could enhance memory retention in passive avoidance tests, suggesting promise for treating cognitive deficits associated with neurodegenerative diseases .

Research Findings

Recent studies have focused on synthesizing various derivatives of piperazine compounds to enhance their biological activity. For instance, modifications to the alkyl chain length and functional groups have been explored to optimize binding affinities and therapeutic effects. The findings suggest that structural variations can significantly impact the efficacy of these compounds in clinical applications .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often prepared by reacting tert-butyl piperazine precursors with halogenated heterocycles (e.g., bromopyrimidines) under reflux conditions in solvents like 1,4-dioxane, using potassium carbonate as a base. Yields vary (78–88.7%) depending on reaction time, temperature, and stoichiometry . Purification commonly involves silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on analytical techniques:

- NMR Spectroscopy : H and C NMR identify functional groups and stereochemistry. For instance, tert-butyl groups resonate at ~1.46 ppm in H NMR, while piperazine protons appear between 3.0–3.8 ppm .

- Mass Spectrometry (MS) : LCMS or HRMS confirms molecular weight. A typical fragment for tert-butyl-protected piperazines is [M+H-100]+, corresponding to loss of the Boc group .

- X-ray Crystallography : Resolves absolute configuration, as seen in crystal structures with triclinic or monoclinic systems (e.g., P1 or P21/n space groups) .

Q. What solvents and conditions are optimal for its stability during storage?

The compound should be stored under inert atmospheres (e.g., nitrogen) in dark, dry conditions at room temperature. Avoid prolonged exposure to moisture or acidic/basic environments, which may cleave the Boc protecting group .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

Yield optimization involves:

- Catalyst Screening : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve coupling efficiency in Suzuki-Miyaura reactions .

- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction times (e.g., from 12 hours to 3 hours) while maintaining high yields (91%) .

- Stoichiometry Adjustments : Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 equiv) ensures complete substitution of halogenated intermediates .

Q. How do stereochemical variations (e.g., 2-methyl vs. 5-hydroxymethyl substituents) impact biological activity?

Stereochemistry influences binding affinity to biological targets. For example, (2S,5R)-configured piperazines show distinct interactions with enzymes like phosphoglycerate dehydrogenase compared to (2R,5S) isomers. Activity is assessed via IC50 assays and molecular docking studies .

Q. What analytical methods resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies arise from solvent effects or impurities. To address this:

Q. How is this compound utilized in drug discovery pipelines?

It serves as a key intermediate for:

- Kinase Inhibitors : Piperazine cores are functionalized with pyrimidine or thiazole groups for target modulation .

- Anticancer Agents : Derivatives like NCT-502 (a phosphoglycerate dehydrogenase inhibitor) are evaluated in cell viability assays .

- Antimicrobials : Structural analogs with trifluoromethyl or chlorophenyl groups show activity against resistant pathogens .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 toxicity) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Q. How to troubleshoot low yields in piperazine functionalization reactions?

Q. What computational tools assist in predicting its reactivity or pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.